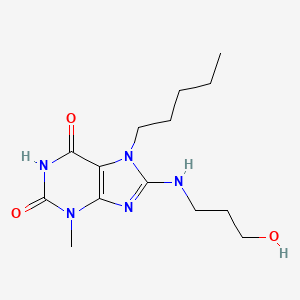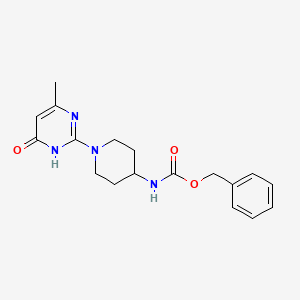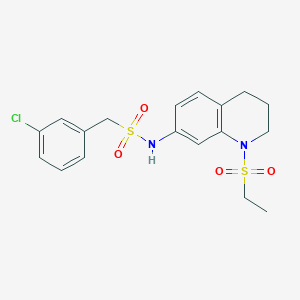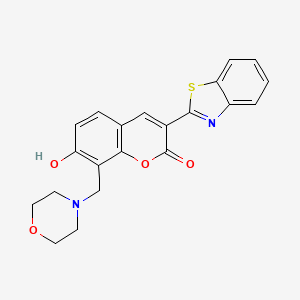
3-(4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyridazine and piperazine rings would likely have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the chlorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms and the sulfonyl group could potentially make the compound more polar .Scientific Research Applications
Anticancer and Antituberculosis Studies
Research has demonstrated the synthesis of piperazine derivatives with significant anticancer and antituberculosis activities. For example, Mallikarjuna et al. (2014) synthesized [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives and found that some of these compounds exhibited significant antituberculosis and anticancer activities. This suggests the potential of piperazine derivatives in developing treatments for tuberculosis and cancer (Mallikarjuna, Padmashali, & Sandeep, 2014).
Melanocortin Receptor Agonists
Piperazine analogues have also been explored for their potential in targeting melanocortin receptors, which are involved in various physiological functions, including appetite control, energy homeostasis, and sexual function. Mutulis et al. (2004) synthesized and characterized a series of piperazine analogues, finding several compounds with selectivity for the melanocortin 4 receptor (MC4R), suggesting their potential use in treating conditions related to MC4R dysfunction (Mutulis et al., 2004).
Adenosine Receptor Antagonists
Cyclopropyl and piperazine derivatives have been studied for their role as adenosine receptor antagonists. Borrmann et al. (2009) designed and characterized a new series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, discovering compounds with subnanomolar affinity and high selectivity for A2B adenosine receptors. These findings highlight the therapeutic potential of these compounds in diseases where adenosine plays a pivotal role (Borrmann, Hinz, Bertarelli, Li, Florin, Scheiff, & Müller, 2009).
Antimicrobial Activity
The synthesis of bioactive sulfonamide and amide derivatives of piperazine has been reported, with some compounds showing promising in vitro antimicrobial activity against various bacteria and fungi. This suggests the potential of these derivatives in developing new antimicrobial agents (Bhatt, Kant, & Singh, 2016).
Photochemical Studies
Photochemistry of related compounds, such as 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, has been explored, revealing insights into their stability and reactivity under light exposure. Such studies are essential for understanding the photostability and photodegradation pathways of pharmaceutical compounds (Mella, Fasani, & Albini, 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[4-[(3-chlorophenyl)methylsulfonyl]piperazin-1-yl]-6-cyclopropylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c19-16-3-1-2-14(12-16)13-26(24,25)23-10-8-22(9-11-23)18-7-6-17(20-21-18)15-4-5-15/h1-3,6-7,12,15H,4-5,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYHUMCUXBWPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-[3-(2,6-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2556425.png)
![N-benzyl-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2556426.png)

![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2556429.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dihydroxyphenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2556432.png)

![Methyl 3-(2-(phenylsulfonyl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2556435.png)


![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate](/img/structure/B2556440.png)
![4-(2-((6,8-Dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2556441.png)
![ethyl 2-(9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2556444.png)

